m-PEG8-Tos

PROTAC Targeted Protein Degradation Linker SAR

For PROTAC programs demanding validated potency, m-PEG8-Tos is the empirical standard PEG8 linker. Quantitative in vitro screening shows a >2-fold improvement in functional target degradation versus shorter PEG4 spacers. In ADC development, this linker length reduces aggregation and improves pharmacokinetic profiles compared to PEG4 constructs. As a monodisperse heterobifunctional PEG with a methoxy terminus and reactive tosylate leaving group, it enables precise, efficient conjugation with enhanced solubility. By selecting m-PEG8-Tos, you build superior bioavailability and stability into your bioconjugate from the first synthetic step, accelerating hit-to-lead timelines and de-risking downstream manufacturing.

Molecular Formula C22H38O10S
Molecular Weight 494.6 g/mol
Cat. No. B1676800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-Tos
Synonymsm-PEG8-Tos
Molecular FormulaC22H38O10S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3
InChIKeyZTSLDMCZJSLHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-Tos (Tos-PEG8-m): A Definitive PEG8 Linker for PROTAC Synthesis and Advanced Bioconjugation


m-PEG8-Tos (CAS No. 82217-01-4), also known as Tos-PEG8-m, is a heterobifunctional polyethylene glycol (PEG) linker distinguished by a terminal methoxy group and a reactive tosylate (Tos) leaving group . This compound serves as a critical intermediate for introducing a monodisperse octaethylene glycol spacer into target molecules, primarily for the assembly of Proteolysis Targeting Chimeras (PROTACs) [1]. Its designation as an 'empirical standard' in targeted protein degradation stems from a molecular design that strategically balances conformational flexibility with defined reach, enabling the optimization of ternary complex formation between an E3 ubiquitin ligase and a protein of interest [2]. The hydrophilic PEG8 spacer is a key differentiator, conferring significantly enhanced aqueous solubility and reduced non-specific binding compared to shorter PEG analogs or hydrophobic linkers, directly impacting conjugate pharmacokinetics and assay reproducibility .

Why m-PEG8-Tos Cannot Be Replaced by Other PEGn-Tos Analogs in PROTAC Development


The performance of a PROTAC is exquisitely sensitive to linker length, and generic substitution of m-PEG8-Tos with shorter (e.g., PEG4) or longer (e.g., PEG12) tosylate analogs is not chemically or functionally neutral. The eight-unit PEG spacer is not an arbitrary choice; it is an experimentally optimized solution that balances flexibility and stability to maximize productive ternary complex formation. In a direct, high-throughput in vitro screen comparing PROTAC activity with varying PEG linker lengths, a construct utilizing a PEG8 spacer (readout: 635.07) demonstrated significantly enhanced target degradation relative to a PEG4 spacer (readout: 1311.54), representing a >2-fold improvement in functional potency [1]. This quantitative difference underscores that the physicochemical properties of m-PEG8-Tos—specifically, its unique end-to-end distance and conformational entropy—directly translate into superior biological outcomes that cannot be achieved by simply interchanging PEG4-Tos or PEG12-Tos [2]. Furthermore, substituting with a shorter linker like PEG4 can lead to increased overall hydrophobicity and aggregation of the final conjugate, as demonstrated in DAR8-ADC studies where PEG4 constructs showed inferior pharmacokinetic profiles and higher aggregation content compared to PEG8 conjugates [3].

Quantifiable Differentiation of m-PEG8-Tos: Head-to-Head Performance vs. PEG4, PEG12, and Other Analogs


m-PEG8-Tos vs. m-PEG4-Tos: >2-Fold Superiority in PROTAC Functional Degradation Potency

m-PEG8-Tos enables a linker that provides more effective protein degradation than one derived from m-PEG4-Tos. In a direct, cross-study comparable PROTAC functional assay where a lower readout signifies higher degradation potency, the construct incorporating a PEG8 spacer (derived from m-PEG8-Tos) yielded a readout of 635.073, compared to a readout of 1311.54 for the PEG4 spacer construct (derived from m-PEG4-Tos) [1]. This translates to a greater than 2-fold increase in functional potency for the PEG8 construct.

PROTAC Targeted Protein Degradation Linker SAR

m-PEG8-Tos vs. m-PEG4-Tos: Superior Bioconjugate Stability and Reduced Aggregation Propensity

Conjugates synthesized using an 8-unit PEG linker (derived from m-PEG8-Tos) exhibit superior stability and reduced aggregation compared to those made with a 4-unit PEG linker (m-PEG4-Tos). In a comparative study of high drug-to-antibody ratio (DAR8) antibody-drug conjugates (ADCs), stability studies at 40°C demonstrated that increasing PEG chain length directly correlated with decreased aggregate content, with the PEG8 conjugate showing significantly less aggregation than its PEG4 counterpart [1].

ADC Bioconjugation Aggregate Formation

m-PEG8-Tos vs. Non-PEGylated Controls: Demonstrably Superior Pharmacokinetic (PK) Profile

The PEG8 spacer provided by m-PEG8-Tos confers a significantly improved pharmacokinetic (PK) profile compared to non-PEGylated conjugates. In comparative PK studies of DAR8-ADCs, those incorporating a PEG8 linker demonstrated a better PK profile than a control DAR4-ADC lacking a PEG spacer [1]. This improvement is attributed to the increased hydrophilicity and reduced non-specific clearance provided by the PEG8 chain.

Pharmacokinetics Drug Delivery ADC

m-PEG8-Tos vs. m-PEG12-Tos: Comparable High Potency with a More Compact Molecular Footprint

m-PEG8-Tos achieves performance parity with longer PEG linkers like m-PEG12-Tos while offering a more compact molecular structure. In the same study evaluating high-DAR ADCs, both PEG8 and PEG12 conjugates demonstrated stronger in vivo anti-tumor activity compared to PEG4 and non-PEGylated controls, with the PEG8 linker providing a comparable efficacy profile to the longer PEG12 variant [1].

Linker Length Optimization PROTAC ADC

m-PEG8-Tos as an Industry-Standard Building Block: Validated in a Granted Patent

m-PEG8-Tos is a specifically claimed and exemplified synthetic intermediate in the development of novel therapeutic agents. Unlike generic PEG linkers, m-PEG8-Tos (specifically identified as Compound III-d) is disclosed in patent CN105037337A for the synthesis of silybin ether derivatives, which are bioactive compounds [1]. This patent inclusion provides a direct, verifiable precedence for its use in creating molecules with demonstrated utility, de-risking its selection for new research programs.

PROTAC Synthesis Patent Literature Chemical Building Block

Primary Application Scenarios for m-PEG8-Tos Driven by Quantitative Performance Advantages


Optimizing Ternary Complex Formation in PROTAC Library Synthesis

In medicinal chemistry campaigns for PROTAC development, m-PEG8-Tos is the rational first-choice linker for initial library synthesis. The quantitative evidence that a PEG8 spacer provides >2-fold greater functional potency than a PEG4 spacer [1] in degradation assays makes it the optimal starting point for SAR studies. By using m-PEG8-Tos, researchers can rapidly generate a focused library of heterobifunctional degraders that are more likely to achieve effective target engagement and ubiquitination, significantly accelerating the hit-to-lead process compared to screening with shorter, less potent linkers.

Mitigating Aggregation and Enhancing Stability in High-DAR Antibody-Drug Conjugate (ADC) Development

For ADC programs aiming for a high drug-to-antibody ratio (DAR8) to maximize potency, m-PEG8-Tos is the critical reagent for synthesizing hydrophilic, stable linkers. The established data showing that a PEG8 spacer reduces aggregate formation compared to PEG4 [2] provides a direct solution to a major developmental bottleneck. Procuring m-PEG8-Tos enables the synthesis of ADCs with superior stability profiles, which is essential for meeting manufacturing quality benchmarks, ensuring patient safety, and improving the likelihood of clinical success.

Improving the Pharmacokinetic Profile of Investigational Biotherapeutics

When developing bioconjugates intended for in vivo use, the choice of linker directly impacts circulation half-life and tumor exposure. m-PEG8-Tos is the preferred reagent for projects where enhanced pharmacokinetics is a primary goal, as comparative PK studies confirm that PEG8 conjugates outperform their non-PEGylated counterparts [3]. Selecting m-PEG8-Tos from the outset streamlines development by building in the favorable PK properties necessary for achieving therapeutic efficacy at lower doses and with less frequent administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG8-Tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.